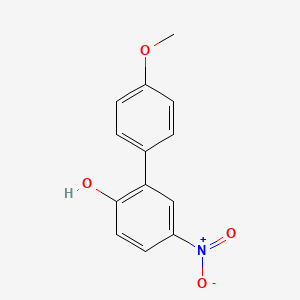

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Overview

Description

“4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol” is a chemical compound with the molecular formula C13H11NO4 . It is a derivative of biphenyl, which consists of two benzene rings linked at the [1,1’] position .

Synthesis Analysis

Biphenyl derivatives, including “4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol”, can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .

Molecular Structure Analysis

The molecular structure of “4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol” is characterized by a biphenyl core with a methoxy group (-OCH3) and a nitro group (-NO2) attached to the phenyl rings .

Chemical Reactions Analysis

Biphenyls, including “4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol”, undergo similar reactions to benzene, such as electrophilic substitution reactions . The presence of the methoxy and nitro groups on the phenyl rings can influence the reactivity and selectivity of these reactions.

Physical And Chemical Properties Analysis

The molecular weight of “4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol” is 245.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pro-Oxidant and Antioxidant Activity

One significant area of research involves the pro-oxidant behavior of compounds structurally related to 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol, such as oleuropein. Studies utilizing electron spin resonance (ESR) spectroscopy have characterized these compounds' antioxidant activity in vitro, highlighting their potential in blocking oxidation paths leading to radical species formation. This suggests their application in nutraceuticals or drugs with various healing effects, pointing towards their dual behavior as both antioxidants and pro-oxidants in biological systems (Mazziotti et al., 2006).

Synthesis and Characterization

Research has also focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids with similar functional groups, exploring their spectroscopic characterization and quantum chemical insights. These studies shed light on the molecular stability, charge transfer phenomena, and chemical reactivity of these compounds, potentially paving the way for the development of new materials with specific electronic or optical properties (Khalid et al., 2020).

Molecular Complexation for Nonlinear Optics

Investigations into molecular complexes formed between related compounds and various substituents have assessed new strategies for designing materials exhibiting quadratic nonlinear optical behavior. Such studies provide insights into the ideal orientation of chromophores linked by hydrogen bonds, crucial for the development of noncentrosymmetric structures for optical applications (Muthuraman et al., 2001).

Photopolymerization Studies

The role of related nitroxide radicals in photopolymerization processes has been explored, with specific compounds acting as photoiniferters. This research underlines the potential of these compounds in initiating polymerization under UV irradiation, offering insights into their practical applications in material science and engineering (Guillaneuf et al., 2010).

Surface Modification and Corrosion Inhibition

Another research avenue explores the self-assembly of oligoarylene thiols, including compounds with nitro and methoxy groups, onto surfaces for organic electronics applications. These studies highlight the impact of substituents on electrical properties and molecular organization, indicating the potential for tailoring surface characteristics for specific technological applications (Casalini et al., 2013).

Mechanism of Action

The mechanism of action of “4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol” is not explicitly mentioned in the search results. However, many biphenyl derivatives are used in medicine for their antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria properties .

Future Directions

Biphenyl compounds, including “4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol”, have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . The future directions of research could involve exploring new synthetic methodologies, investigating more biological and medicinal applications, and developing new drugs based on the biphenyl structure .

properties

IUPAC Name |

2-(4-methoxyphenyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOZGNDBSCRERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368766 | |

| Record name | 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63801-89-8 | |

| Record name | 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

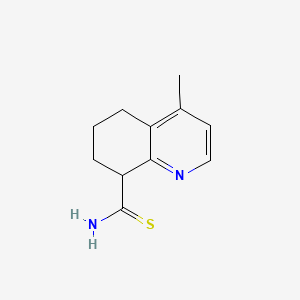

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate](/img/structure/B1622187.png)